Methyldienolone
Overview
Description
It is a 17α-alkylated derivative of 19-nortestosterone and is closely related to dienolone and ethyldienolone . Methyldienolone is known for its potent anabolic properties and has been used in various scientific research applications.
Mechanism of Action
Methyldienolone, also known as 17α-methyl-19-nor-δ9-testosterone or 17α-methylestra-4,9-dien-17β-ol-3-one, is a synthetic, orally active anabolic-androgenic steroid . This article aims to provide a comprehensive overview of the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
As an anabolic-androgenic steroid, it is likely that this compound primarily interacts with androgen receptors .
Mode of Action
As an anabolic-androgenic steroid, this compound likely binds to androgen receptors, influencing the transcription of target genes . This interaction can lead to changes in protein synthesis and cell behavior.
Biochemical Pathways
As an anabolic-androgenic steroid, this compound likely influences pathways related to protein synthesis and muscle growth .
Pharmacokinetics
As an orally active anabolic-androgenic steroid, this compound is likely absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine .
Result of Action
As an anabolic-androgenic steroid, this compound likely promotes muscle growth and increases strength .
Action Environment
Factors such as diet, exercise, and overall health status may influence the effectiveness and side effects of anabolic-androgenic steroids like this compound .
Biochemical Analysis
Biochemical Properties
Methyldienolone plays a significant role in biochemical reactions, particularly in the modulation of androgen receptors. It interacts with enzymes such as 5α-reductase and aromatase, which are involved in the metabolism of steroids . This compound binds to androgen receptors with high affinity, leading to the activation of these receptors and subsequent transcriptional changes in target genes . This interaction enhances protein synthesis and muscle growth, making it a potent anabolic agent.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In muscle cells, this compound promotes protein synthesis and inhibits protein degradation, leading to increased muscle mass and strength . It also affects the expression of genes involved in muscle growth and differentiation. Additionally, this compound can impact the metabolism of lipids and carbohydrates, contributing to changes in body composition .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to androgen receptors, which are nuclear receptors that regulate gene expression . This interaction leads to the recruitment of coactivators and the initiation of transcription of target genes involved in muscle growth and metabolism . This compound also inhibits the activity of enzymes such as aromatase, reducing the conversion of androgens to estrogens .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation . This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of androgen receptors and continuous promotion of muscle growth . Its effects may diminish over time as the compound degrades or is metabolized .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, this compound can promote muscle growth and improve physical performance without significant adverse effects . At high doses, this compound can cause toxic effects, including liver damage, hormonal imbalances, and cardiovascular issues . Threshold effects have been observed, where the benefits of this compound plateau at higher doses, and the risk of adverse effects increases . It is crucial to determine the optimal dosage to maximize benefits while minimizing risks .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to steroid metabolism . It interacts with enzymes such as 5α-reductase and aromatase, which play roles in the conversion of androgens to other steroid hormones . This compound can affect metabolic flux by altering the levels of metabolites involved in these pathways . For example, it can increase the levels of dihydrotestosterone (DHT) by inhibiting its conversion to other metabolites . These changes in metabolic pathways contribute to the overall effects of this compound on muscle growth and body composition .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms . It can bind to transport proteins in the blood, such as sex hormone-binding globulin (SHBG), which facilitates its transport to target tissues . Once inside the cells, this compound can interact with intracellular binding proteins that help localize it to specific cellular compartments . The distribution of this compound within tissues can influence its activity and effectiveness . For example, higher concentrations of this compound in muscle tissues can enhance its anabolic effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound can be localized to the nucleus, where it interacts with androgen receptors to regulate gene expression . It can also be found in the cytoplasm, where it may interact with other signaling molecules and enzymes . The subcellular localization of this compound determines its accessibility to target molecules and its overall impact on cellular processes .
Preparation Methods
Methyldienolone can be synthesized through several synthetic routes. One common method involves the methylation of dienolone. The reaction conditions typically include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Methyldienolone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or alcohols. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: this compound can undergo substitution reactions, particularly at the 17α-methyl group.
Scientific Research Applications
Methyldienolone has been extensively studied for its applications in various fields:
Chemistry: It is used as a reference compound in analytical chemistry for the development of detection methods, such as liquid chromatography-mass spectrometry (LC-MS).
Medicine: It has been explored for its potential in treating muscle-wasting diseases due to its anabolic properties.
Comparison with Similar Compounds
Methyldienolone is similar to other anabolic-androgenic steroids such as dienolone and ethyldienolone. it is unique due to its 17α-methyl group, which enhances its oral bioavailability and anabolic potency. Similar compounds include:
Dienolone: A non-methylated analog of this compound with similar anabolic properties but lower oral bioavailability.
Ethyldienolone: An ethylated analog with slightly different pharmacokinetic properties.
This compound’s unique structure and potent anabolic effects make it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
(8S,13S,14S,17S)-17-hydroxy-13,17-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h11,16-17,21H,3-10H2,1-2H3/t16-,17+,18+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJBOAMEIJEKEY-XWSJACJDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726902 | |
Record name | (17beta)-17-Hydroxy-17-methylestra-4,9-dien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14531-89-6 | |
Record name | Methyldienolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14531-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyldienolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014531896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (17beta)-17-Hydroxy-17-methylestra-4,9-dien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYLDIENOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K4L979D9L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential health risks associated with Methyldienolone use?
A1: Research suggests that this compound, like other anabolic steroid derivatives, poses several potential health risks. These include:
- Endocrine disruption: this compound can interfere with the normal functioning of the endocrine system. [] This can lead to various adverse effects, including reproductive issues and hormonal imbalances.
- Reproductive toxicity: Studies indicate potential reproductive toxicity associated with this compound use. [] This highlights the need for further investigation into its long-term effects on reproductive health.
- Skin sensitization: Computational predictions suggest that this compound may cause skin sensitization. []
Q2: Are there any analytical methods available for detecting this compound in various matrices?
A3: Yes, gas chromatography coupled with triple quadrupole mass spectrometry (GC-MS/MS) has been successfully employed for detecting this compound in complex matrices like dietary supplements. [] This technique allows for sensitive and selective quantification of the compound, enabling the identification of even trace amounts.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.